![molecular formula C23H17Cl2N3OS B2930399 N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 1226440-12-5](/img/structure/B2930399.png)
N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide
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Description
N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H17Cl2N3OS and its molecular weight is 454.37. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Interactions
Research on compounds structurally related to N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide has focused on understanding their molecular structure and intermolecular interactions. For instance, studies have analyzed the crystal structures of related compounds, revealing their "V" shaped molecular geometry and detailing various intermolecular interactions such as hydrogen bonds and π interactions, which contribute to their 3-D arrangement in crystal lattices (Boechat et al., 2011).
Antitumor and Anticancer Activities
Several derivatives bearing structural similarities have been synthesized and evaluated for their antitumor and anticancer activities. These studies often involve the screening of compounds against human tumor cell lines to identify potential anticancer agents. For example, derivatives have shown considerable anticancer activity against some cancer cell lines, highlighting the therapeutic potential of these molecules (Yurttaş et al., 2015).
Antibacterial Activity
Research into the antibacterial properties of compounds with a similar molecular framework has demonstrated moderate to good activity against both gram-positive and gram-negative bacteria. This suggests the potential use of these compounds as templates for developing new antibacterial agents (Desai et al., 2008).
Anticonvulsant Properties
Studies have also explored the anticonvulsant activity of similar compounds, with some showing promising results against seizures induced by maximal electroshock. This highlights the potential for developing new anticonvulsant therapies based on these molecular structures (Aktürk et al., 2002).
Molecular Docking and Photovoltaic Efficiency
Additionally, molecular docking studies and photovoltaic efficiency modeling have been conducted on related compounds to understand their interactions with biological targets and their potential use in dye-sensitized solar cells, respectively. These studies provide insights into the versatile applications of these compounds, ranging from medical to energy-related fields (Mary et al., 2020).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3OS/c24-17-9-11-20(12-10-17)28-21(16-5-2-1-3-6-16)14-26-23(28)30-15-22(29)27-19-8-4-7-18(25)13-19/h1-14H,15H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQALBNWEMTIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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